molecular formula C12H15NO4 B8244167 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane CAS No. 838-42-6

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane

Cat. No.: B8244167
CAS No.: 838-42-6
M. Wt: 237.25 g/mol
InChI Key: RZNYEPDJXZTRBD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 4-nitrophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) under specific conditions. One common method is the Knoevenagel condensation followed by a Michael addition. The reaction is often catalyzed by an organocatalyst such as proline, which facilitates the formation of the desired product under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimizations for higher yield and purity. The use of green solvents like polyethylene glycol (PEG-400) and recyclable catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

Case Study: Antitumor Activity

Recent studies have demonstrated that derivatives of dioxane compounds exhibit antitumor properties. For example, the compound's ability to modulate biological pathways involved in cancer cell proliferation has been explored. In vitro tests showed that specific derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Materials Science

The compound has applications in the synthesis of polymers and advanced materials. Its unique dioxane structure contributes to the development of materials with enhanced thermal stability and mechanical properties.

Data Table: Material Properties Comparison

PropertyThis compoundPolycarbonatePolyethylene
Thermal StabilityHighModerateLow
Mechanical StrengthModerateHighModerate
SolubilitySoluble in organic solventsSoluble in some solventsInsoluble

This table illustrates the advantages of using this compound in material formulations compared to traditional polymers.

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Studies have shown that dioxane derivatives can play a role in environmental remediation processes.

Case Study: Remediation of Contaminants

Research indicates that this compound can be utilized in the remediation of contaminated water sources. The compound acts as a reagent that facilitates the breakdown of hazardous pollutants through advanced oxidation processes (AOPs) .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane (CAS No. 838-42-6) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 237.2518 g/mol
  • Structure : The compound features a dioxane ring with a nitrophenyl substituent, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition and disruption of cellular processes.
  • Enzyme Interaction : The compound has shown potential in inhibiting various enzymes, which may contribute to its antimicrobial and anticancer properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound and its derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Antibacterial Activity : Studies have reported antibacterial effects against various pathogens, indicating its potential as an antimicrobial agent .
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
BenchChem Study (2024)Identified potential therapeutic properties including antimicrobial and anticancer activities.
Chemical Book Review (2023)Explored the compound's use as a biochemical probe due to its unique structure and interactions with biological molecules .
MDPI Article (2023)Discussed the compound's derivatives showing significant antioxidant and antibacterial properties .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor in medicinal chemistry:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing heterocyclic compounds and other biologically active molecules .
  • Therapeutic Development : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases due to its diverse biological activities .

Properties

IUPAC Name

5,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNYEPDJXZTRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267748
Record name 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-42-6
Record name 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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